3-Bromo-7-hydroxy-1-naphthonitrile
Overview
Description
3-Bromo-7-hydroxy-1-naphthonitrile is an organic compound with the molecular formula C11H6BrNO. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the third position, a hydroxyl group at the seventh position, and a nitrile group at the first position. This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-Bromo-7-hydroxy-1-naphthonitrile typically involves the bromination of 7-hydroxy-1-naphthonitrile. One common method includes the following steps :
Starting Material: 7-Hydroxy-1-naphthonitrile.
Reagents: Bromine, glacial acetic acid, hydrochloric acid, and stannous chloride.
Chemical Reactions Analysis
3-Bromo-7-hydroxy-1-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines or aldehydes.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-7-hydroxy-1-naphthonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its structural features that can interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Bromo-7-hydroxy-1-naphthonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can form hydrogen bonds or participate in other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The nitrile group can also interact with biological targets, affecting their function.
Comparison with Similar Compounds
3-Bromo-7-hydroxy-1-naphthonitrile can be compared with other similar compounds, such as:
3-Bromo-7-methoxy-1-naphthonitrile: Similar structure but with a methoxy group instead of a hydroxyl group, which can affect its reactivity and interactions.
7-Hydroxy-1-naphthonitrile: Lacks the bromine atom, leading to different chemical properties and reactivity.
3-Bromo-1-naphthonitrile: Lacks the hydroxyl group, affecting its solubility and potential interactions with biological targets.
Properties
IUPAC Name |
3-bromo-7-hydroxynaphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-9-3-7-1-2-10(14)5-11(7)8(4-9)6-13/h1-5,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMVVJGWSZBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Br)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462355 | |
Record name | 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-30-6 | |
Record name | 3-BROMO-7-HYDROXY-1-NAPHTHONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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